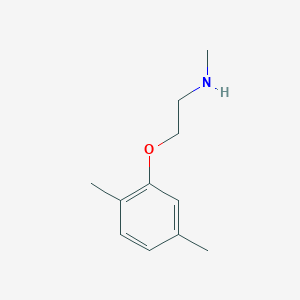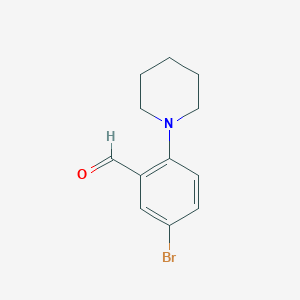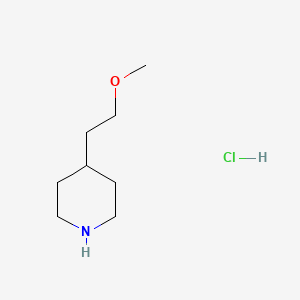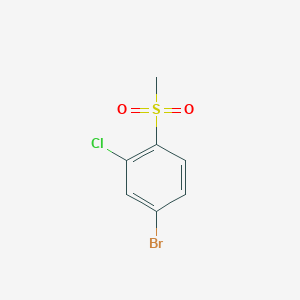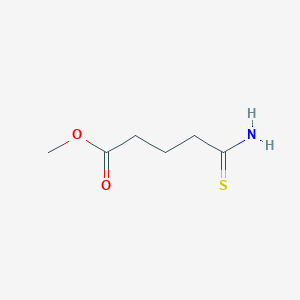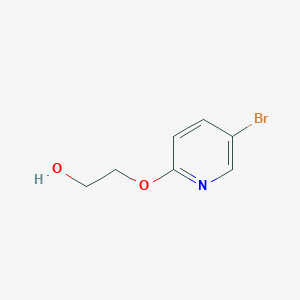
2-((5-溴吡啶-2-基)氧基)乙醇
描述
2-((5-Bromopyridin-2-yl)oxy)ethanol, otherwise known as 2-BPE, is a synthetic organic compound with a wide range of applications. It is a colorless liquid with a low boiling point and low toxicity. 2-BPE is used in a variety of scientific research applications, including biochemistry, physiology, and industrial chemistry. It is also used in the synthesis of other compounds and can be used as a reagent in a variety of laboratory experiments.
科学研究应用
新型杂环化合物的合成
“2-((5-溴吡啶-2-基)氧基)乙醇”可用于合成新型杂环化合物。这些化合物具有潜在的生物活性,是药物化学和化学生物学的重要组成部分 .
抗纤维化活性
一系列新型的2-(吡啶-2-基)嘧啶衍生物,可以通过使用“2-((5-溴吡啶-2-基)氧基)乙醇”合成,已被发现比吡非尼酮和Bipy55′DC具有更好的抗纤维化活性 . 这些化合物有效抑制了体外细胞培养基中胶原蛋白的表达和羟脯氨酸的含量 .
药理活性
嘧啶部分,可以从“2-((5-溴吡啶-2-基)氧基)乙醇”中获得,已被用于药物化学中特权结构的设计 . 含嘧啶作为核心结构的化合物被报道具有多种类型的生物和药理活性 .
合成路线
“2-((5-溴吡啶-2-基)氧基)乙醇”用于各种合成路线,促进了新型化合物的开发.
研究级化学品
安全和危害
作用机制
Target of Action
This compound is a pyridine derivative , and pyridine derivatives are known to interact with various biological targets, including enzymes and receptors.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets.
生化分析
Biochemical Properties
2-((5-Bromopyridin-2-yl)oxy)ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances. The interaction between 2-((5-Bromopyridin-2-yl)oxy)ethanol and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 2-((5-Bromopyridin-2-yl)oxy)ethanol on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth. Additionally, 2-((5-Bromopyridin-2-yl)oxy)ethanol can modulate the activity of various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.
Molecular Mechanism
At the molecular level, 2-((5-Bromopyridin-2-yl)oxy)ethanol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For example, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 2-((5-Bromopyridin-2-yl)oxy)ethanol can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((5-Bromopyridin-2-yl)oxy)ethanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-((5-Bromopyridin-2-yl)oxy)ethanol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, which can have significant implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-((5-Bromopyridin-2-yl)oxy)ethanol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. For instance, high doses of 2-((5-Bromopyridin-2-yl)oxy)ethanol have been associated with liver and kidney damage in animal models. Additionally, threshold effects have been observed, where the compound’s efficacy in inhibiting tumor growth increases with dosage up to a certain point, beyond which no further increase in efficacy is observed.
Metabolic Pathways
2-((5-Bromopyridin-2-yl)oxy)ethanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. Additionally, 2-((5-Bromopyridin-2-yl)oxy)ethanol can affect the activity of cofactors involved in various biochemical reactions, further influencing its metabolic pathways .
Transport and Distribution
The transport and distribution of 2-((5-Bromopyridin-2-yl)oxy)ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, 2-((5-Bromopyridin-2-yl)oxy)ethanol can be transported into cells via organic anion transporters, which facilitate its uptake and distribution. Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 2-((5-Bromopyridin-2-yl)oxy)ethanol is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-((5-Bromopyridin-2-yl)oxy)ethanol can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be targeted to the nucleus, where it can modulate gene expression and other nuclear processes .
属性
IUPAC Name |
2-(5-bromopyridin-2-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-6-1-2-7(9-5-6)11-4-3-10/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFNADWOLCRLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632710 | |
| Record name | 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212961-31-4 | |
| Record name | 2-[(5-Bromo-2-pyridinyl)oxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212961-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



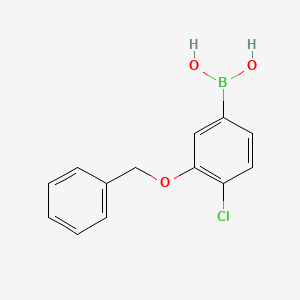
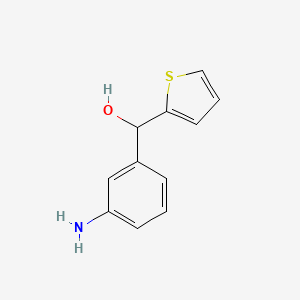

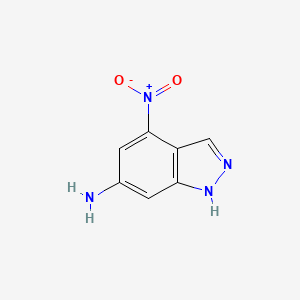

![4-[2-(4-Benzylpiperazino)ethoxy]-benzenecarboxylic acid](/img/structure/B1290717.png)
